4-Fluorobutanal
Overview
Description
4-Fluorobutanal is an organic compound with the molecular formula C4H7FO. It is a fluorinated aldehyde, characterized by the presence of a fluorine atom attached to the fourth carbon in the butanal chain.
Mechanism of Action
Target of Action
4-Fluorobutanal, a fluorinated alcohol, primarily targets the metabolic pathways in the body. It is metabolized into fluoroacetate, which is highly toxic .
Mode of Action
The mode of action of this compound is primarily through its metabolism to fluoroacetate. Fluoroacetate is a potent toxin that interferes with the citric acid cycle in the body, leading to a disruption in energy production and ultimately cell death .
Biochemical Pathways
This compound affects the citric acid cycle, a crucial biochemical pathway in the body. The metabolite fluoroacetate inhibits aconitase, an enzyme in the citric acid cycle, disrupting the cycle and leading to a buildup of citrate in the blood. This disruption affects energy production and can lead to various downstream effects, including cell death .
Pharmacokinetics
Its metabolism to fluoroacetate would occur in the liver, and the resulting fluoroacetate would be excreted in the urine .
Result of Action
The primary result of this compound’s action is cellular toxicity due to the disruption of the citric acid cycle. This can lead to symptoms such as nausea, vomiting, abdominal pain, and in severe cases, seizures and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that affect liver metabolism could potentially increase or decrease the rate at which this compound is metabolized to fluoroacetate. Additionally, factors that affect renal function could influence the rate at which fluoroacetate is excreted from the body .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 4-Fluorobutanal is not well-understood. As an aldehyde, it could potentially interact with biomolecules through its carbonyl group, leading to changes in gene expression or enzyme activity. The fluorine atom might also play a role in these interactions .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Future studies could investigate the effects of different dosages of this compound, including any threshold effects, toxic effects at high doses, and the potential for accumulation in tissues .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known . Aldehydes can be involved in a variety of metabolic pathways, often serving as intermediates in reactions. The presence of the fluorine atom could potentially influence the metabolic pathways in which this compound participates.
Transport and Distribution
Aldehydes can often cross cell membranes due to their small size and polarity, and the fluorine atom in this compound could potentially influence its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is not currently known. The localization of a compound within a cell can greatly influence its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobutanal can be synthesized through several methods. One common approach involves the fluorination of butanal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of 4-fluorobutyric acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-fluorobutyric acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluorobutanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Fluorobutyric acid.
Reduction: 4-Fluorobutanol.
Substitution: Various substituted butanal derivatives.
Scientific Research Applications
4-Fluorobutanal has several applications in scientific research:
Chemistry: It is used as a model compound in theoretical studies to understand reaction mechanisms, such as the McLafferty rearrangement in mass spectrometry.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-Fluorobutanol: A fluorinated alcohol with similar structural features but different chemical properties.
2-Fluoroethanol: Another fluorinated alcohol, known for its high toxicity due to metabolism to fluoroacetate.
1,4-Difluorobutane: A fluorinated hydrocarbon with two fluorine atoms, used in different applications.
Uniqueness of 4-Fluorobutanal: this compound is unique due to its aldehyde functional group combined with a fluorine atom, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
4-fluorobutanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLHRUFFEZANKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196769 | |
Record name | Butanal, 4-fluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-74-8 | |
Record name | Butyraldehyde, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanal, 4-fluoro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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